REACTION_CXSMILES
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[Cl:1][C:2]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:3]=1[O:4][CH:5]([CH3:13])[C:6](=O)[CH:7]=[CH:8][N:9](C)[CH3:10].[NH2:19][C:20]1N=C[NH:22][N:21]=1>C(O)(=O)C>[Cl:1][C:2]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:3]=1[O:4][CH:5]([C:6]1[N:22]2[N:21]=[CH:20][N:19]=[C:10]2[N:9]=[CH:8][CH:7]=1)[CH3:13]
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Name
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|
Quantity
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2.9 g
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Type
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reactant
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Smiles
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ClC1=C(OC(C(C=CN(C)C)=O)C)C=CC(=C1)Cl
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Name
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|
Quantity
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0.93 g
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Type
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reactant
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Smiles
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NC1=NNC=N1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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ice water
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Quantity
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200 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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EXTRACTION
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Details
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extracted with toluene
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Type
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WASH
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Details
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The toluene extracts were washed with a 10% aqueous solution of sodium hydrogen carbonate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
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CUSTOM
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Details
|
the solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was triturated with cold diethyl ether
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Type
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FILTRATION
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Details
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the solid was collected by filtration
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Type
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CUSTOM
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Details
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followed by recrystallisation from a mixture of ethyl acetate and petroleum ether (b.p. 40°-60° C.)
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Name
|
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Type
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product
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Smiles
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ClC1=C(OC(C)C2=CC=NC=3N2N=CN3)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |